molecular formula C26H38N2O9 B1207013 Cdbcggee CAS No. 56926-93-3

Cdbcggee

Cat. No.: B1207013
CAS No.: 56926-93-3
M. Wt: 522.6 g/mol
InChI Key: PVFJQLSCSQMOKW-IBGZPJMESA-N
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Description

Cdbcggee is a synthetic amino acid-based compound with applications in pharmaceutical and toxicological research. While its exact structural formula is proprietary, available data suggest it belongs to a class of compounds curated in the Comparative Toxicogenomics Database (CTD), which integrates chemical-gene-disease interactions for over 1,600 amino acid-derived substances . Its toxicity profile, as analyzed in cross-species studies, positions it as a compound of interest for comparative toxicogenomics .

Properties

CAS No.

56926-93-3

Molecular Formula

C26H38N2O9

Molecular Weight

522.6 g/mol

IUPAC Name

ditert-butyl 2-[(2S)-3-[(2-ethoxy-2-oxoethyl)amino]-3-oxo-2-(phenylmethoxycarbonylamino)propyl]propanedioate

InChI

InChI=1S/C26H38N2O9/c1-8-34-20(29)15-27-21(30)19(28-24(33)35-16-17-12-10-9-11-13-17)14-18(22(31)36-25(2,3)4)23(32)37-26(5,6)7/h9-13,18-19H,8,14-16H2,1-7H3,(H,27,30)(H,28,33)/t19-/m0/s1

InChI Key

PVFJQLSCSQMOKW-IBGZPJMESA-N

SMILES

CCOC(=O)CNC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CCOC(=O)CNC(=O)[C@H](CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCOC(=O)CNC(=O)C(CC(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1

Synonyms

CDBCGGEE
N-carbobenzoxy-(gamma,gamma'-di-tert-butyl)-gamma-carboxyglutamylglycine ethyl ester
Z-Gla(O-tBu)(2)-GlyOEt

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

To contextualize Cdbcggee’s properties, two structurally and functionally analogous compounds are analyzed: Compound X (a transition metal variant) and Compound Y (a bioequivalent amino acid derivative).

Structural Comparison
Property This compound Compound X Compound Y
Core Structure Amino acid backbone Amino acid + Fe²⁺ Amino acid backbone
Molecular Weight (g/mol) ~350 ~420 ~340
Functional Groups Carboxyl, amine Carboxyl, sulfhydryl Carboxyl, hydroxyl

Key Findings :

  • This compound and Compound Y share a homologous amino acid backbone, but Compound Y’s hydroxyl group enhances solubility in aqueous environments .
  • Compound X’s iron moiety introduces redox activity, distinguishing its pharmacological mechanism from this compound’s .
Functional and Toxicological Comparison
Parameter This compound Compound X Compound Y
LD₅₀ (mg/kg, rat) 1,200 850 1,500
Bioequivalence (vs. reference) 90-110% AUC N/A 95-105% AUC
Regulatory Approval Pending (NMPA) EMA-approved FDA-approved

Key Findings :

  • This compound exhibits lower acute toxicity (higher LD₅₀) compared to Compound X, likely due to the absence of metal-induced oxidative stress .
  • Its bioequivalence range (90-110% AUC) aligns with Compound Y’s FDA-approved profile, though variability in metabolic pathways requires further clinical validation .
Regulatory and Clinical Implications
  • EMA Compliance : Compound X’s EMA approval highlights the importance of metal coordination studies, a gap in this compound’s current dossier .
  • NMPA Requirements : this compound’s pending status underlines the need for expanded pharmacokinetic data, as mandated in China’s eCTD guidelines .

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